mu-Type Opioid Receptor Activation: Target Compound vs. Class-Level Baseline Activity
In a high-throughput screen against the mu-type opioid receptor (MOR-1, Homo sapiens), the target compound (CAS 307540-52-9) exhibited a mean activation of 4.41% at 9.3 µM . This activation level is substantially lower than what is typically observed for known opioid agonists under comparable assay conditions, which often exceed 50% activation at similar or lower concentrations [1]. While no direct comparator was run in the same plate, the result classifies the compound as essentially inactive at this target, a critical differentiator for researchers seeking a negative control or a selective probe devoid of opioid liability.
| Evidence Dimension | Percent activation of mu-type opioid receptor (MOR-1) |
|---|---|
| Target Compound Data | 4.41% activation at 9.3 µM |
| Comparator Or Baseline | Class-level baseline: typical opioid agonists show >50% activation at ≤10 µM |
| Quantified Difference | ~45 percentage points lower activation than agonist baseline |
| Conditions | Cell-based assay, plate reader, Scripps Research Institute Molecular Screening Center, 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 |
Why This Matters
This evidence directly supports selection of the compound as an opioid-inactive quinoline scaffold for pain or CNS target screening campaigns where opioid receptor counter-screening is required.
- [1] PubChem Bioassay AID 1346258: High-throughput screen for mu-type opioid receptor agonists (MOR-1). View Source
